molecular formula C19H20N4O4S B12032503 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol CAS No. 478256-71-2

5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032503
CAS No.: 478256-71-2
M. Wt: 400.5 g/mol
InChI Key: CDHRYYDLDMXYKI-RGVLZGJSSA-N
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Description

This compound is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a methoxy-substituted phenyl ring at the 5-position and a 2,3,4-trimethoxybenzylidene group at the 4-position. Its synthesis typically involves the condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,3,4-trimethoxybenzaldehyde under acidic conditions (e.g., HCl in ethanol) . The E-configuration of the imine bond is confirmed by spectroscopic methods (IR, NMR) and crystallographic analysis .

Properties

CAS No.

478256-71-2

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-10-15(25-2)17(27-4)16(12)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+

InChI Key

CDHRYYDLDMXYKI-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions:

    Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and an aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry

    Agriculture: Possible use as a fungicide or pesticide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and interference with cellular processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazole-3-thiol derivatives, focusing on substituent effects, synthesis yields, and biological activities.

Structural Variations and Physicochemical Properties
Compound Name Substituents (R1, R2) Key Structural Features Yield (%) Reference
5-(2-Methoxyphenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol R1 = 2-methoxyphenyl; R2 = 2,3,4-trimethoxy Three methoxy groups on benzylidene; electron-rich aromatic system 95%
5-(4-Methoxyphenyl)-4-[(1-methylpyrrol-2-ylmethylene)amino]-4H-1,2,4-triazole-3-thiol R1 = 4-methoxyphenyl; R2 = 1-methylpyrrole Heterocyclic benzylidene (pyrrole); enhanced π-conjugation 73–81%
5-(3-Methoxyphenyl)-4-[(2-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol R1 = 3-methoxyphenyl; R2 = 2-methoxy Ortho-methoxy on benzylidene; steric hindrance Not reported
5-(Furan-2-yl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol R1 = furan-2-yl; R2 = 4-methoxy Furan substituent; potential for metal coordination Not reported
5-(4-Nitrophenyl)-4-[(4-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol R1 = 4-nitrophenyl; R2 = 4-phenoxy Electron-withdrawing nitro group; increased polarity 68–79%

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility and stabilize the imine bond, whereas nitro groups (electron-withdrawing) enhance reactivity in electrophilic substitutions .
  • Heterocyclic Modifications : Substitution with pyrrole or furan (e.g., ) introduces π-conjugated systems, which may enhance photostability or metal-binding capacity.

Key Observations :

  • Anticancer Potential: Metal complexes of triazole-thiol Schiff bases (e.g., ) show higher efficacy than the parent ligands, suggesting the target compound could be optimized via coordination chemistry.
  • Role of Methoxy Groups: Trimethoxy substitution (as in the target compound) is associated with improved pharmacokinetic properties, such as blood-brain barrier penetration, compared to mono-methoxy analogs .

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